N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide
Overview
Description
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiophene ring, a naphthalene moiety, and a carbamothioyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 6-hydroxynaphthalene-1-carboxylic acid with thiophene-2-carboxylic acid and a suitable carbamothioylating agent. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: Similar structure but with different substituents on the carbamothioyl group.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Contains a phenazine moiety instead of a thiophene ring.
Uniqueness
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of both a naphthalene and thiophene ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(21)18-15(20)14-5-2-8-22-14/h1-9,19H,(H2,17,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIJNOXVAUJTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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